2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(6-methylpyridin-2-yl)acetamide
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Overview
Description
2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that features a combination of oxadiazole, phenoxy, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(6-methylpyridin-2-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of an appropriate hydrazide with a carboxylic acid derivative.
Coupling with phenol: The oxadiazole derivative is then coupled with a phenol derivative using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Introduction of the pyridine moiety: The final step involves the reaction of the intermediate with a pyridine derivative under conditions that facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxadiazole ring can lead to amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the oxadiazole and pyridine moieties make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(6-methylpyridin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine moiety can engage in coordination with metal ions or other binding sites.
Comparison with Similar Compounds
Similar Compounds
2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a different position of the methyl group on the phenyl ring.
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of 2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(6-methylpyridin-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for targeted applications in various fields, offering a balance of reactivity and stability that can be fine-tuned through structural modifications.
Properties
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(6-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-7-5-9-17(13-15)22-26-23(30-27-22)18-10-3-4-11-19(18)29-14-21(28)25-20-12-6-8-16(2)24-20/h3-13H,14H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFOBCLRDODEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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